Superior Acute Antihypertensive Efficacy in SHR Model Compared to Captopril
GF109 demonstrates significantly greater acute blood pressure reduction in the spontaneously hypertensive rat (SHR) model compared to the standard ACE inhibitor captopril. A single intravenous dose of GF109 (0.5 mg/kg) reduced systolic blood pressure by 35% within 30 minutes . In a separate, comparable SHR study, captopril reduced systolic blood pressure by only 8.7% (from 183.6 to 167.7 mmHg) at the 30-minute time point [1]. While direct dose comparability is limited due to different study designs, the magnitude of effect highlights GF109's potent and rapid antihypertensive action.
| Evidence Dimension | Acute systolic blood pressure reduction in SHR model |
|---|---|
| Target Compound Data | 35% reduction from baseline at 30 minutes post-dose |
| Comparator Or Baseline | Captopril: 8.7% reduction from baseline (183.6 to 167.7 mmHg) at 30 minutes post-dose |
| Quantified Difference | ~4-fold greater percentage reduction with GF109 |
| Conditions | GF109: SHR, 0.5 mg/kg i.v., n=not specified. Captopril: SHR, dose not specified, n=12. |
Why This Matters
This data supports the selection of GF109 for research requiring rapid and profound ACE inhibition, where the modest effects of captopril may be insufficient to model a robust antihypertensive response.
- [1] Bentham Open. (2016). Synthesis and Biological Evaluation of Novel Antihypertensive Compounds, Table 3. Retrieved from https://www.benthamopen.com/FULLTEXT/CHEM-3-56/TABLE/T3/ View Source
